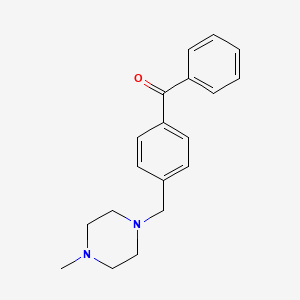

4-(4-methylpiperazinomethyl)benzophenone

Description

Contextualization within the Field of Substituted Benzophenones

Substituted benzophenones are a class of aromatic ketones that have garnered significant attention from researchers for decades. The inherent properties of the benzophenone (B1666685) framework, coupled with the vast possibilities for synthetic modification, have made it a cornerstone in various chemical research endeavors.

The benzophenone scaffold, characterized by a carbonyl group connecting two phenyl rings, is a versatile and ubiquitous structure in medicinal chemistry. scielo.brnih.gov This diaryl ketone framework serves as a foundational building block for a multitude of more complex molecules. nih.gov The phenyl rings can be readily functionalized with various substituents, which allows for the fine-tuning of the molecule's steric, electronic, and physicochemical properties, such as solubility and lipophilicity. scielo.br

The piperazine (B1678402) ring is another crucial pharmacophore frequently found in biologically active compounds and approved drugs. nih.govresearchgate.net As a six-membered nitrogen heterocycle, it can improve the pharmacological and pharmacokinetic profiles of drug candidates by serving as a hydrogen bond acceptor and increasing water solubility. researchgate.net The fusion of the benzophenone scaffold with a methylpiperazine side chain, as seen in 4-(4-methylpiperazinomethyl)benzophenone, creates a hybrid structure that leverages the chemical attributes of both core components.

| Property | Value |

|---|---|

| CAS Number | 898783-42-1 |

| Molecular Formula | C19H22N2O |

| Molecular Weight | 294.4 g/mol |

The academic and industrial exploration of benzophenone derivatives has a rich history. Initially, benzophenone itself was recognized for its utility as a photoinitiator in UV-curing applications, such as in inks and coatings, due to its ability to absorb UV light. mdpi.com This photochemical property spurred early interest in its fundamental chemistry.

Over time, researchers discovered that both naturally occurring and synthetic benzophenones possess a wide array of biological activities. scielo.brnih.gov This realization shifted significant research focus towards medicinal chemistry, with studies revealing anti-inflammatory, antimicrobial, antiviral, and anticancer properties among various derivatives. scielo.brnih.gov The development of new synthetic methodologies, such as Friedel-Crafts acylation and cross-coupling reactions, has continuously expanded the library of accessible benzophenone analogues, enabling extensive structure-activity relationship (SAR) studies. scielo.br

Academic Research Trajectories for this compound and its Analogues

Research into this compound and structurally related compounds is primarily concentrated in the field of medicinal chemistry, driven by the search for novel therapeutic agents. The specific combination of the benzophenone core and the piperazine side chain has been investigated for its potential to interact with key biological targets.

The principal scientific discipline investigating this compound is medicinal chemistry . Researchers in this field design and synthesize novel molecules to modulate the function of biological targets implicated in disease. A key area of investigation for this compound and its analogues is oncology , specifically the development of kinase inhibitors .

Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, they are major targets for anticancer drug development. Research has demonstrated that this compound exhibits inhibitory activity against several protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase 3 (GSK3), and Pim-1 kinase (PIM1). These findings place the compound within the active area of cancer drug discovery.

| Target Kinase | IC50 (nM) |

|---|---|

| CDK2 | 1300 |

| GSK3 | 1200 |

| PIM1 | >10000 |

IC50 represents the concentration of the compound required to inhibit 50% of the target kinase's activity in vitro.

The study of kinase inhibitors like this compound inherently fosters interdisciplinary collaboration. The journey from compound design to potential therapeutic application requires expertise from multiple fields:

Organic and Synthetic Chemistry: To devise efficient and scalable routes for the synthesis of the target compound and its analogues for SAR studies.

Biochemistry and Pharmacology: To perform enzymatic and cell-based assays to determine the compound's potency, selectivity, and mechanism of action.

Computational Chemistry and Molecular Modeling: To simulate the binding of the inhibitor to the kinase active site, guiding the rational design of more potent and selective derivatives.

Structural Biology: To use techniques like X-ray crystallography to determine the precise three-dimensional structure of the compound bound to its target kinase, providing critical insights for further optimization.

Emerging fields such as chemical biology and systems pharmacology offer new avenues for research. Chemical biologists could use this compound as a chemical probe to investigate the cellular roles of its target kinases. Systems pharmacology could help predict the broader effects of inhibiting multiple kinases on cellular networks, providing a more holistic understanding of the compound's potential therapeutic and off-target effects.

Properties

IUPAC Name |

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-20-11-13-21(14-12-20)15-16-7-9-18(10-8-16)19(22)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSRJTSAWRCXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642953 | |

| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-42-1 | |

| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 4 Methylpiperazinomethyl Benzophenone and Its Analogues

Strategic Approaches to Benzophenone (B1666685) Core Construction

The formation of the diarylketone core of benzophenone is a critical step in the synthesis of 4-(4-methylpiperazinomethyl)benzophenone. Key industrial and laboratory methods include Friedel-Crafts acylation and modern cross-coupling reactions.

Friedel-Crafts Acylation and Related Carbonylation Methods

Friedel-Crafts acylation is a classic and widely used method for synthesizing aryl ketones. nih.gov This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.gov For the synthesis of benzophenone analogues, this can involve the acylation of a substituted benzene (B151609) with a benzoyl derivative or vice versa.

A common approach involves the reaction of a benzene derivative with benzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). guidechem.comscribd.com The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring. The choice of solvent and catalyst can influence the reaction's efficiency and regioselectivity. beilstein-journals.org For instance, the acylation of toluene (B28343) with benzoyl chloride in the presence of aluminum chloride-nitrobenzene solution has been a known method for producing 4-methylbenzophenone (B132839). guidechem.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) | Reference |

| Toluene | Benzoyl Chloride | AlCl₃ | Nitrobenzene | 4-Methylbenzophenone | - | guidechem.com |

| Bromobenzene | Benzoyl Chloride | AlCl₃ | - | 4-Bromobenzophenone | Low | scribd.com |

| Anisole | Acetic Anhydride | FeCl₃·6H₂O | TAAIL | 4-Methoxyacetophenone | 94 | beilstein-journals.org |

| Benzene | N-(4-nitrophenyl)benzamide | CF₃SO₃H | - | Benzophenone | 93 | nih.gov |

TAAIL: Tunable Aryl Alkyl Ionic Liquid. Data not available is represented by '-'.

Cross-Coupling Reactions for Diarylethone Formation

Modern synthetic chemistry offers powerful alternatives to Friedel-Crafts acylation, primarily through palladium-catalyzed cross-coupling reactions. These methods often provide milder reaction conditions and greater functional group tolerance.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds. youtube.commdpi.com In the context of benzophenone synthesis, this can involve the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. mdpi.comnih.gov Carbonylative Suzuki-Miyaura reactions, where carbon monoxide is incorporated, allow for the synthesis of diaryl ketones from aryl halides and arylboronic acids. nih.govresearchgate.net

Carbonylative cross-coupling reactions represent another significant strategy. These reactions introduce a carbonyl group between two aryl fragments. For example, a palladium-catalyzed carbonylative coupling between an aryl iodide and a triarylbismuthine can produce highly functionalized diaryl ketones under an atmosphere of carbon monoxide. researchgate.net Similarly, arenes can be converted to diaryl ketones through C-H thianthrenation followed by a palladium-catalyzed carbonylative cross-coupling with arylboronic acids. nih.gov

| Coupling Partners | Catalyst System | Reaction Type | Product | Yield (%) | Reference |

| Aryl Halide, Arylboronic Acid | Palladium Catalyst, Base | Suzuki-Miyaura Coupling | Biaryl | Good to Excellent | mdpi.com |

| Aryl Halide, Arylboronic Acid, CO | Palladium Catalyst | Carbonylative Suzuki Coupling | Diaryl Ketone | - | nih.gov |

| Aryl Iodide, Triarylbismuthine, CO | Pd(PPh₃)₄, Rb₂CO₃ | Carbonylative Cross-Coupling | Diaryl Ketone | Good to Excellent | researchgate.net |

| Aryl Thianthrenium Salt, Arylboronic Acid, CO | Palladium Catalyst | Carbonylative Cross-Coupling | Diaryl Ketone | Good to Excellent | nih.gov |

Data not available is represented by '-'.

Introduction of the 4-Methylpiperazinomethyl Moiety

Once the benzophenone core, appropriately functionalized, is obtained, the next critical step is the introduction of the 4-methylpiperazinomethyl side chain. This is typically achieved through nucleophilic substitution, reductive amination, or condensation reactions.

Nucleophilic Substitution Strategies

Nucleophilic substitution is a direct method for introducing the 1-methylpiperazine (B117243) group. This strategy often involves a benzophenone derivative bearing a good leaving group at the benzylic position, such as a halide. For instance, a 4-(halomethyl)benzophenone can react with 1-methylpiperazine, where the nitrogen atom of the piperazine (B1678402) acts as the nucleophile, displacing the halide to form the desired product.

The reaction of a benzyl (B1604629) chloride derivative with 1-methylpiperazine in a suitable solvent like dioxane is a representative example of this approach. prepchem.com Similarly, the synthesis of related structures, such as 1-(4-chlorobenzhydryl)piperazine, has been achieved by reacting 4-chlorobenzhydrylchloride with piperazine in the presence of a base like potassium carbonate and a catalyst such as potassium iodide. chemicalbook.com

| Substrate | Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |

| α(Benzofuran-2-yl)benzyl chloride | 1-Methylpiperazine | Dioxane | 60-70°C | 1-Methyl-4[(benzofuran-2-yl)(phenyl)methyl]piperazine | - | prepchem.com |

| 1-Chloro-4-(chloro-phenyl-methyl)-benzene | Piperazine | Butanone | Reflux, 18h | 1-[(4-Chloro-phenyl)-phenyl-methyl]-piperazine | 57 | chemicalbook.com |

| 4-Chlorobenzhydrylchloride | Piperazine | Toluene | 80°C then reflux | 1-(4-Chlorobenzhydryl)piperazine | 92 | chemicalbook.com |

Data not available is represented by '-'.

Reductive Amination Protocols

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds and is particularly useful for synthesizing secondary and tertiary amines. researchgate.netresearchgate.net This two-step, one-pot process involves the initial reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, a suitable precursor would be benzophenone-4-carboxaldehyde. This aldehyde can be condensed with 1-methylpiperazine to form an iminium ion, which is then reduced by a suitable reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, to yield the final product. This method is highly valued in pharmaceutical synthesis due to its efficiency and the stability of the common reducing agents used. researchgate.net

Condensation Reactions Involving Benzoyl Chloride Derivatives

Condensation reactions provide another avenue for the synthesis of this compound analogues. This approach can involve the reaction of a benzoyl chloride derivative with 1-methylpiperazine. For example, the reaction of 1-chloroformyl-4-methylpiperazine hydrochloride with N-methylpiperazine in the presence of a base like triethylamine (B128534) can lead to the formation of di(4-methylpiperazin-1-yl)methanone. google.com While this specific product is not the target compound, the underlying chemistry demonstrates the feasibility of forming a C-N bond through the condensation of a carbonyl chloride with 1-methylpiperazine. A subsequent reduction of the resulting amide would be necessary to obtain the desired methylene (B1212753) bridge.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Purity (%) | Reference |

| 1-Chloroformyl-4-methylpiperazine hydrochloride | N-Methylpiperazine | Triethylamine | Dichloromethane | Di(4-methylpiperazin-1-yl)methanone | >95 | google.com |

Chemical Reactivity and Transformation Mechanisms

The reactivity of this compound is governed by its three primary functional components: the benzophenone ketone and its two aromatic rings, the tertiary amine functionalities of the piperazine ring, and the benzylic methylene group.

The oxidation of this compound can occur at several sites. The piperazine moiety is particularly susceptible to oxidation. The tertiary amines can be oxidized to form N-oxides. Furthermore, metabolic studies on related arylpiperazine derivatives have shown that enzymatic oxidation, often mediated by cytochrome P450 enzymes like CYP3A4 and CYP2D6, can lead to N-dealkylation, removing either the methyl group or the entire benzophenone-methyl group. nih.gov

Under more forceful oxidation conditions, such as with strong oxidizing agents like potassium permanganate, the benzophenone structure itself can undergo degradation. Studies on similar compounds, like benzophenone-3, have demonstrated that oxidation can proceed via hydroxylation of the aromatic rings, direct oxidation of the benzylic position, and even cleavage of the carbon-carbon bridge bonds within the benzophenone core. nih.gov The benzylic carbon connecting the piperazine and the phenyl ring is also a potential site for oxidation to a carbonyl group, which could ultimately lead to cleavage of the molecule. A common industrial synthesis for benzophenone itself involves the copper-catalyzed oxidation of diphenylmethane (B89790), highlighting the reactivity of the methylene bridge under specific catalytic conditions. wikipedia.org

The most prominent reduction reaction for this compound involves the carbonyl group. The ketone can be selectively reduced to a secondary alcohol, forming 4-(4-methylpiperazinomethyl)benzhydrol. This transformation is commonly achieved through catalytic hydrogenation.

Various catalytic systems have been proven effective for the reduction of benzophenone derivatives. These include catalysts such as Raney nickel, palladium on carbon (Pd/C), and platinum on carbon (Pt/C). acs.orgresearchgate.net The choice of catalyst and reaction conditions can be tuned to ensure high selectivity for the benzhydrol product and prevent over-reduction to the corresponding diphenylmethane analogue. acs.orgcmu.edu For instance, hydrogenation over Pd/C in neutral solvents like hexane (B92381) can lead to a mixture of the alcohol and the fully reduced methylene compound, while modified catalysts can selectively yield the alcohol. cmu.edu Ruthenium complexes, in particular, have been shown to be highly efficient for this transformation, allowing for high substrate-to-catalyst ratios under relatively mild conditions. cmu.eduacs.org

Below is a table summarizing typical conditions for the catalytic hydrogenation of benzophenone, which are analogous to the expected conditions for this compound.

| Catalyst | Solvent | Pressure (atm H₂) | Temperature (°C) | Primary Product | Reference |

|---|---|---|---|---|---|

| Raney Nickel | 2-Propanol | 8 - 22 | 50 - 70 | Benzhydrol | acs.org |

| trans-RuCl₂(phosphine)₂(diamine) | 2-Propanol / t-C₄H₉OK | 8 | 23 - 35 | Benzhydrol | cmu.edu |

| Pd/C | Hexane | 8 | 28 | Benzhydrol/Diphenylmethane Mixture | cmu.edu |

| Pd/Norit | 2-Propanol | 10 | 80 | Diphenylmethane | researchgate.net |

Aromatic Ring Substitution: The two phenyl rings of the benzophenone core are susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are influenced by the existing substituents.

Ring A (unsubstituted phenyl): This ring is substituted with the benzoyl group, which is an electron-withdrawing and deactivating group. Therefore, electrophilic substitution on this ring will be slower than on benzene and will be directed to the meta position.

Ring B (piperazinomethyl-substituted phenyl): This ring is substituted with the carbonyl group (deactivating, meta-directing) and the 4-methylpiperazinomethyl group. The alkylpiperazine moiety is an electron-donating group, making it an activating, ortho, para-directing group. libretexts.orglibretexts.org The directing effects of these two groups are antagonistic. The outcome of an EAS reaction on this ring will depend on the specific reaction conditions, but typically, the powerful activating effect of the aminoalkyl group will dominate, directing incoming electrophiles to the positions ortho and para to itself (and meta to the carbonyl group).

Piperazine Moiety Substitution: The piperazine ring is a versatile scaffold. The nitrogen atoms are nucleophilic and basic. researchgate.net In this compound, both nitrogens are already substituted (tertiary amines). Further N-alkylation or N-arylation is not possible without prior demethylation or cleavage of the benzyl group. However, the piperazine ring can participate in other reactions. For instance, advanced synthetic methods allow for the direct C-H functionalization of the piperazine ring carbons, typically at the C2 position, using photoredox or organometallic catalysis. mdpi.com

Benzophenone is a classic Type II photoinitiator, and this reactivity is a defining characteristic of this compound. nbinno.compolymerinnovationblog.com The process is initiated by the absorption of UV light (typically in the 300-350 nm range), which promotes the benzophenone core from its ground state (S₀) to an excited singlet state (S₁). nbinno.combohrium.com This is followed by a highly efficient intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁). wikipedia.orgjove.com

The triplet state benzophenone is a diradical and is highly reactive. It can abstract a hydrogen atom from a suitable hydrogen donor molecule to form a ketyl radical. nbinno.comgordon.edu In the case of this compound, this hydrogen abstraction can occur intermolecularly from a solvent or other molecule, or intramolecularly from the piperazine moiety. The hydrogens on the carbons alpha to the nitrogen atoms (both the N-methyl and the N-methylene groups) are particularly susceptible to abstraction. This process generates a benzophenone ketyl radical and a new radical centered on the piperazine moiety.

The general mechanism is as follows:

Excitation: Ph₂C=O + hν → [Ph₂C=O]S₁

Intersystem Crossing: [Ph₂C=O]S₁ → [Ph₂C=O]T₁

Hydrogen Abstraction: [Ph₂C=O]T₁ + R-H → Ph₂Ċ-OH (Ketyl Radical) + R• (Substrate Radical)

The generated radicals can then initiate further reactions, such as polymerization. polymerinnovationblog.com In the absence of other substrates, two ketyl radicals can couple to form benzopinacol. chegg.com The rate of these photoreduction reactions is known to be influenced by the nature of substituents on the aromatic rings. nih.gov

| Process | Description | Key Intermediate | Reference |

|---|---|---|---|

| UV Absorption | Excitation of the benzophenone core from ground state (S₀) to singlet state (S₁). | [Ph₂C=O]S₁ | nbinno.com |

| Intersystem Crossing | Rapid conversion from the singlet excited state (S₁) to the triplet excited state (T₁). | [Ph₂C=O]T₁ | wikipedia.orgjove.com |

| Hydrogen Abstraction | The triplet state diradical abstracts a hydrogen atom from a donor. | Ph₂Ċ-OH (Ketyl Radical) | nbinno.comgordon.edu |

| Radical Coupling | Termination step where two ketyl radicals combine. | Benzopinacol | chegg.com |

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound is crucial for environmental sustainability.

Key areas for green improvements include:

Catalysis: Utilizing catalytic methods instead of stoichiometric reagents improves atom economy and reduces waste. For instance, the catalytic hydrogenation of the ketone is preferable to using metal hydride reagents like sodium borohydride, which generate significant inorganic waste. cmu.edu

Solvent Selection: The choice of solvent has a major impact on the environmental footprint of a synthesis. Green solvents are derived from renewable resources, are biodegradable, and have low toxicity. For example, in the photoreduction of benzophenone, ethanol (B145695) has been demonstrated as a greener alternative to isopropyl alcohol. researchgate.netscispace.com

Process Simplification: One-pot reactions and the use of heterogeneous, reusable catalysts can simplify procedures, reduce energy consumption, and minimize waste streams. nih.gov A potential green synthesis for this compound could involve the reductive amination of 4-formylbenzophenone with N-methylpiperazine using a recyclable catalyst and a green hydrogen source, combining two steps into one efficient process.

Alternative Energy Sources: Using alternative energy sources like microwave irradiation or photochemical methods can often reduce reaction times and energy consumption compared to conventional heating. nih.gov The development of photoredox methods using organic dyes for C-H functionalization of piperazines represents a sustainable approach that avoids heavy metal catalysts. mdpi.com

By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally benign.

Advanced Investigations in Medicinal Chemistry and Biological Interaction Studies

Exploration of Molecular Biological Targets and Modulatory Activities

The unique architecture of 4-(4-methylpiperazinomethyl)benzophenone allows for interaction with a diverse array of biological targets, leading to a spectrum of pharmacological effects. The benzophenone (B1666685) group provides a lipophilic and photochemically active site, while the piperazine (B1678402) ring, a common pharmacophore, imparts basicity and the potential for multiple points of interaction with biological macromolecules. jocpr.comnih.gov

Receptor Binding and Enzyme Interaction Studies

Derivatives of the this compound scaffold have demonstrated notable interactions with various receptors and enzymes. For instance, compounds incorporating the piperazine nucleus have been investigated for their enzyme inhibition properties. A study on a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides, which share a similar piperazinylmethyl-benzamide backbone, revealed significant inhibitory potential against butyrylcholinesterase (BChE). Notably, the compound N-(4-Ethylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide exhibited an IC50 value of 0.82 ± 0.001 μM, comparable to the standard inhibitor eserine.

Furthermore, chalcones containing an N-methyl-piperazine moiety have been identified as potent and selective inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), enzymes critically involved in neurodegenerative diseases. nih.gov One such derivative displayed a high selective inhibition against MAO-B with an IC50 of 0.71 μM. nih.gov These findings suggest that the this compound scaffold could be a promising starting point for the design of novel enzyme inhibitors.

| Derivative Class | Target Enzyme | Key Findings |

| 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides | Butyrylcholinesterase (BChE) | Exhibited potent inhibition, with the N-(4-ethylphenyl) derivative showing an IC50 of 0.82 μM. |

| N-methyl-piperazine chalcones | Monoamine Oxidase-B (MAO-B) | Showed high selective inhibition with IC50 values as low as 0.71 μM. nih.gov |

| N-methyl-piperazine chalcones | Acetylcholinesterase (AChE) | Demonstrated effective inhibition, highlighting a multi-target inhibitory mode. nih.gov |

Neurotransmitter Receptor Modulation and Central Nervous System Research Applications

The piperazine ring is a well-established pharmacophore in central nervous system (CNS) drug discovery, known for its interaction with various neurotransmitter receptors. ijrrjournal.com Derivatives of this compound are therefore of interest for their potential applications in CNS research.

Studies on phenylpiperazinylmethyl heterocyclic derivatives have shown selectivity towards the dopamine (B1211576) D4 receptor subtype. nih.gov The affinity and selectivity were found to be dependent on the nature of the heterocyclic moiety attached to the phenylpiperazinylmethyl core. nih.gov In another study, a series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides were synthesized and evaluated for their CNS activity. nih.gov Molecular docking studies revealed that these compounds could effectively dock into the binding pocket of the GABA-A receptor, and subsequent in vivo testing in mice demonstrated potent anxiolytic and skeletal muscle relaxant activities for some derivatives. nih.gov

Additionally, other piperazine derivatives have been investigated for their antagonist activity at 5-HT1A receptors, indicating the broad potential of this scaffold to modulate serotonergic pathways. nih.gov The ability of the piperazine moiety to be easily modified allows for the fine-tuning of receptor affinity and selectivity, making it a valuable tool in the development of novel CNS agents. nih.govmdpi.com

| Derivative Class | Target Receptor | Potential CNS Application |

| Phenylpiperazinylmethyl heterocyclic derivatives | Dopamine D4 receptor | Treatment of disorders involving dopaminergic dysfunction. nih.gov |

| N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides | GABA-A receptor | Anxiolytic and skeletal muscle relaxant. nih.gov |

| 4-alkyl-1-(o-methoxyphenyl)piperazines | 5-HT1A receptor | Modulation of serotonergic neurotransmission. nih.gov |

Anti-Inflammatory Mechanisms, including NOTCH Pathway Modulation by Derivatives

The anti-inflammatory properties of benzophenone derivatives have been well-documented. nih.gov A key mechanism underlying this activity involves the modulation of critical inflammatory signaling pathways. Research on novel benzophenone derivatives has demonstrated their ability to inhibit the production of prostaglandins (B1171923) (PGs) and reduce neutrophil recruitment, both of which are key events in the inflammatory cascade. nih.gov

More specifically, derivatives of 4-butyl benzophenone have been shown to exert anti-inflammatory effects by directly targeting the NOTCH signaling pathway. These compounds were found to bind to the O-glucosylation site of NOTCH1, a critical step in its activation. By inhibiting NOTCH1, these derivatives can suppress the downstream activation of NF-κB and the NLRP3 inflammasome, both of which are central players in the inflammatory response. This leads to a reduction in the production of pro-inflammatory cytokines.

Mechanistic Studies of Biological Activities

Understanding the molecular mechanisms through which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has focused on elucidating their modes of action in antimicrobial and antiproliferative activities.

Antimicrobial Action Mechanisms

The benzophenone and piperazine moieties are present in numerous compounds with demonstrated antimicrobial properties. nih.govijbpas.comderpharmachemica.comapjhs.com The mechanisms of action for these derivatives are multifaceted and can vary depending on the specific structural modifications.

One proposed mechanism for piperazine-containing compounds is the inhibition of transpeptidases, enzymes essential for bacterial cell wall synthesis. nih.gov This mode of action is similar to that of β-lactam antibiotics. Another potential mechanism involves the disruption of the microbial cell membrane. The positively charged piperazine moiety can interact electrostatically with the negatively charged components of the microbial cell wall, leading to cell lysis and death. nih.gov

Furthermore, in silico docking studies of benzophenone fused azetidinone derivatives have suggested that they may act by inhibiting fungal 14-alpha-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov This inhibition leads to the accumulation of toxic sterol precursors and prevents fungal growth.

Antiproliferative and Apoptosis-Inducing Properties

A significant body of research has focused on the anticancer potential of benzophenone and piperazine derivatives. nih.govresearchgate.net These compounds have been shown to inhibit the growth of various cancer cell lines, often through the induction of apoptosis, or programmed cell death.

The molecular mechanisms underlying the pro-apoptotic effects of these compounds are diverse. Some benzophenone derivatives have been shown to induce apoptosis by causing mitochondrial damage, which leads to a decrease in the mitochondrial membrane potential and an increase in cellular oxidative stress. mdpi.com This can trigger the intrinsic apoptotic pathway. Other studies have highlighted the ability of benzophenone analogues to inhibit tumor growth by targeting angiogenesis, the process of new blood vessel formation that is essential for tumor survival and metastasis. nih.gov

Furthermore, halogenated benzofuran (B130515) derivatives, which share structural similarities with the benzophenone core, have been shown to activate both the receptor-mediated (extrinsic) and mitochondrial (intrinsic) apoptotic pathways in cancer cells. mdpi.com The introduction of halogen atoms into the benzofuran ring has been found to significantly enhance their anticancer activity. mdpi.com

| Compound Class | Cancer Cell Lines | Proposed Mechanism of Action |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Liver, breast, colon, gastric, endometrial | Inhibition of cell proliferation. researchgate.net |

| Benzophenone analogues with imidazole (B134444) and pyrone | Various cancer cell lines | Anti-angiogenic and pro-apoptotic. nih.gov |

| Benzophenone UV absorbers | Human hepatoma cells | Induction of oxidative stress and mitochondrial damage leading to apoptosis. mdpi.com |

| Halogenated benzofuran derivatives | Various cancer cell lines | Activation of both receptor and mitochondrial apoptotic pathways. mdpi.com |

Tubulin Polymerization Inhibition and Microtubule Formation Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for cell division, motility, and intracellular transport, making them a key target for anticancer therapies. nih.gov Benzophenone derivatives have been identified as potent inhibitors of tubulin polymerization, often acting at the colchicine (B1669291) binding site, which leads to microtubule destabilization, mitotic arrest, and subsequent apoptosis. nih.gov

Inspired by the anticancer activity of natural products like phenstatin, a series of new benzophenone derivatives were synthesized and evaluated as tubulin polymerization inhibitors. rsc.org One particularly potent compound, designated 10a, demonstrated IC₅₀ values ranging from 0.029 to 0.062 μM across five different human cancer cell lines. rsc.org Similarly, a lipopeptidyl benzophenone metabolite, Asperphenin A, was found to inhibit the growth of colon cancer cells by triggering microtubule disassembly. mdpi.comnih.gov Molecular docking studies have further elucidated that benzophenone-based molecules can effectively bind to the colchicine site on β-tubulin, disrupting the formation of the mitotic spindle. nih.gov This disruption of microtubule dynamics is a primary mechanism by which these compounds exert their antiproliferative effects. rsc.orgmdpi.com

Investigation of Cell Cycle Effects

By disrupting microtubule formation, benzophenone derivatives effectively interfere with the cell cycle, a tightly regulated process governing cell growth and division. The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, typically leading to an arrest in the G2/M phase. nih.gov

Flow cytometric analysis of cancer cells treated with benzophenone-based tubulin inhibitors consistently shows a significant accumulation of cells in the G2/M phase. For instance, compound 10a, a potent tubulin polymerization inhibitor, was shown to induce G2/M phase arrest in A549 lung cancer cells. rsc.org Likewise, Asperphenin A inhibited colon cancer cell growth by inducing G2/M arrest. mdpi.comnih.gov Another study on a benzophenone thiosemicarbazone, T44Bf, also confirmed that its antiproliferative effects are associated with a pronounced arrest in the G2/M phase across several leukemia cell lines. nih.govnih.gov This cell cycle blockade is a direct consequence of microtubule disruption and is a critical step leading to apoptotic cell death. nih.govmdpi.com

Caspase-Mediated Pathway Involvement

Prolonged mitotic arrest, such as that induced by benzophenone derivatives, often triggers apoptosis, or programmed cell death. This process is frequently mediated by a cascade of cysteine proteases known as caspases. Research indicates that the apoptotic activity of benzophenone derivatives involves the activation of these caspase-mediated pathways.

Studies have shown that treatment with various benzophenone compounds leads to the activation of the intrinsic (mitochondrial) apoptotic pathway. nih.gov This is characterized by a loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). nih.gov For example, a series of benzophenones possessing a pyridine (B92270) nucleus were found to activate caspase-activated DNase (CAD), an endonuclease responsible for DNA fragmentation, which is a hallmark of apoptosis. nih.gov Specifically, compounds 8b and 8e from this series demonstrated the ability to activate CAD and inhibit tumor growth. nih.gov Other studies have confirmed that benzophenone exposure can down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax, further promoting the caspase cascade and cell death. nih.gov

Inhibition of Farnesyltransferase (FTase)

Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to specific protein substrates, a crucial post-translational modification for proteins like Ras, which are involved in cell signaling and proliferation. The inhibition of FTase has thus become a significant target in the development of anticancer drugs. The benzophenone scaffold has served as a core structure for the design of non-thiol, bisubstrate analogue FTase inhibitors. These inhibitors are designed to occupy both the farnesyl pyrophosphate and the peptide substrate binding sites of the enzyme, leading to potent inhibition. This approach has led to the development of FTase inhibitors with nanomolar activity.

Inhibition of β-secretase (BACE-1) and Acetylcholinesterase (AChE) by Related Analogues

In the context of neurodegenerative disorders like Alzheimer's disease, multi-target-directed ligands are a promising therapeutic strategy. Benzophenone derivatives have been explored for their potential to simultaneously inhibit acetylcholinesterase (AChE) and β-secretase (BACE-1), two key enzymes in Alzheimer's pathology. AChE inhibition increases levels of the neurotransmitter acetylcholine, while BACE-1 inhibition reduces the production of amyloid-β peptides.

A novel series of benzophenone derivatives incorporating a basic cyclic tertiary amine moiety, such as piperidine, demonstrated significant inhibitory activity toward cholinesterases. The benzophenone fragment is considered a key pharmacophore for this activity. One compound from this series, (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone, showed high affinity for the histamine (B1213489) H₃ receptor and significant inhibitory activity against butyrylcholinesterase (BuChE) with an IC₅₀ of 172 nM.

| Enzyme/Receptor | Activity Type | Value |

|---|---|---|

| Histamine H₃ Receptor (H₃R) | Kᵢ | 8 nM |

| Butyrylcholinesterase (eqBuChE) | IC₅₀ | 172 nM |

| Butyrylcholinesterase (hBuChE) | IC₅₀ | 1.16 µM |

Pin1 Inhibitory Activity of Benzophenone Derivatives

The enzyme Pin1, a peptidyl-prolyl cis-trans isomerase, plays a critical role in cell cycle regulation and is overexpressed in many human cancers, making it an attractive therapeutic target. A series of novel benzophenone derivatives have been synthesized and evaluated for their inhibitory activity against human Pin1. Computational modeling and docking simulations have been used to predict the binding modes of these compounds within the Pin1 active site. These studies have identified benzophenone derivatives with IC₅₀ values in the low micromolar range, with the most active compound showing an IC₅₀ of 5.99 μmol/L. The benzophenone skeleton is a key feature for this inhibitory activity.

Structure-Activity Relationship (SAR) and Ligand Design Principles

The development of potent and selective ligands based on the this compound scaffold is guided by structure-activity relationship (SAR) studies. These studies reveal how modifications to different parts of the molecule affect its biological activity.

The Benzophenone Core : This diaryl ketone unit serves as a rigid scaffold, crucial for anchoring the molecule into the binding sites of various enzymes like FTase, Pin1, and tubulin. For tubulin inhibitors, the two aryl rings mimic the trimethoxyphenyl and phenyl rings of colchicine, allowing them to occupy the colchicine binding site. nih.gov The ketone group often acts as a hydrogen bond acceptor.

The Piperazine Moiety : This basic cyclic amine is a versatile component that significantly influences the compound's properties. It can be readily modified at the N4-position (the nitrogen not attached to the methyl group on the benzophenone) to explore different interactions. The basicity of the piperazine ring can be crucial for forming salt bridges or hydrogen bonds with acidic residues in a target's active site, such as the phosphate-binding pocket of Pin1. Its presence generally improves aqueous solubility and can be a key factor in achieving desired pharmacokinetic profiles.

Substituents on the Aryl Rings : Modifications to the phenyl rings of the benzophenone core can fine-tune binding affinity and selectivity. For instance, in benzophenone-pyridine analogues, the introduction of electron-withdrawing groups like fluoro or chloro substituents on the benzoyl ring was found to enhance antiproliferative activity. nih.gov

The Linker : The methylene (B1212753) (-CH₂-) group connecting the benzophenone to the piperazine ring provides flexibility, allowing the two moieties to adopt an optimal orientation for binding to the target protein. The length and nature of this linker can be modified to optimize potency. For cholinesterase inhibitors, an alkyl linker of a specific length between the pharmacophore and the basic amine is a known requirement for activity.

By systematically modifying these structural components, medicinal chemists can design next-generation inhibitors with improved potency, selectivity, and drug-like properties.

Impact of Substituent Type and Position on Biological Activity

The biological activity of benzophenone-piperazine derivatives is highly sensitive to the nature and placement of substituents on the aromatic rings. Structure-activity relationship (SAR) studies demonstrate that even minor chemical modifications can lead to significant changes in potency and efficacy.

The position and physicochemical properties of aromatic substituents are critical. nih.gov For instance, in a series of benzophenone-thiazole derivatives, substitutions on the aryl ring of the benzophenone moiety were shown to vary the molecule's biological properties. nih.gov The addition of a chloro group at the meta position of a benzophenone derivative resulted in the most effective anti-inflammatory activity compared to reference nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Similarly, modifications to the aryl group attached to the piperazine ring significantly influence biological outcomes. In a study of arylpiperazine derivatives as potential androgen receptor (AR) antagonists, different substituents on the phenyl ring attached to piperazine led to a range of binding affinities and antagonistic potencies. nih.gov For example, a derivative with a 4-chlorophenyl group (compound 21) showed a high binding affinity (IC50 = 0.65 µM) and strong antagonistic potency (76.2% inhibition). nih.gov Other substitutions like 4-fluoro, 4-methoxy, and 4-(trifluoromethyl) also resulted in potent compounds, indicating that electronic modulation of this part of the molecule is key to its interaction with the receptor. nih.gov

In a separate series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, the substituents on the arylpiperazine moiety were directly correlated with antifungal and anticancer activity. nih.gov The data illustrates a clear SAR, where different halogens or a methyl group produce varied inhibitory concentrations.

| Compound | Aryl Substituent (R) | IC50 (µM) |

|---|---|---|

| 8b | 4-Chlorophenyl | 5.56 |

| 10b | 4-Chlorophenyl | 11.79 |

| 10d | 4-Methylphenyl | 8.57 |

Role of the Piperazine Moiety in Enhancing Biological Interactions and Pharmacological Profiles

The piperazine ring is a privileged scaffold in medicinal chemistry, recognized for its significant contribution to the pharmacological profiles of numerous drugs. nih.govjetir.org This six-membered heterocycle, with two nitrogen atoms at positions 1 and 4, is a common structural feature in agents targeting the central nervous system (CNS), including antipsychotic, antidepressant, and anxiolytic drugs. jetir.orgnih.gov

The piperazine moiety imparts several advantageous properties to a molecule. Its basic nitrogen atoms can be protonated at physiological pH, which can enhance aqueous solubility and allow for the formation of crucial ionic interactions with biological targets like receptors and enzymes. researchgate.net The physicochemical properties of piperazine derivatives, such as lipophilicity and polarity, are critical for their absorption across biological membranes and distribution within the body. researchgate.net

Furthermore, the piperazine ring is a versatile linker that provides a specific conformational rigidity, orienting the connected pharmacophoric groups (like the benzophenone moiety) in a spatially optimal way for binding. Slight changes in the substitution pattern on the piperazine nucleus can lead to distinguishable differences in pharmacological activities. This structural versatility allows medicinal chemists to fine-tune the molecule's properties to improve potency, selectivity, and pharmacokinetic profiles. researchgate.net The piperazine core is considered an important backbone in drug discovery, contributing to a wide spectrum of biological activities, including antimicrobial, cytotoxic, and antiviral effects. jetir.orgresearchgate.net

Steric and Electronic Effects on Molecular Recognition and Selectivity

Molecular recognition, the process by which molecules bind specifically to one another, is governed by a combination of steric, electronic, and hydrophobic interactions. nih.gov For this compound and its analogs, these factors are crucial for determining binding affinity and selectivity for a biological target.

Steric effects relate to the size and shape of the molecule. For effective binding, the ligand must fit snugly into the target's binding pocket, an idea known as steric complementarity. nih.gov Bulky substituents can cause steric hindrance, preventing the molecule from achieving the optimal orientation for interaction. For example, studies on related heterocyclic compounds have shown that ortho-substitution on an aromatic ring can significantly lower product yield in synthesis, a principle that extends to biological interactions where such substitution can impede binding to a target protein. mdpi.com

Electronic effects involve the distribution of electrons within the molecule, which dictates its electrostatic potential. francis-press.com Substituents on the aromatic rings can either donate or withdraw electron density through inductive or resonance effects. francis-press.com Electron-withdrawing groups, such as halogens (-F, -Cl) or trifluoromethyl (-CF3), create regions of partial positive charge, while electron-donating groups like methoxy (B1213986) (-OMe) or alkyl groups create areas of partial negative charge. mdpi.com This electrostatic profile is critical for forming ionic bonds, hydrogen bonds, and other polar interactions with the amino acid residues in a target's active site. nih.gov The varied biological activities observed in derivatives with different electronic substituents underscore the importance of achieving an optimal electrostatic match between the drug and its target. nih.govnih.gov

Computational Approaches to Biological Interaction Modeling

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. unar.ac.idfums.ac.ir This method is frequently employed to understand the structural basis of a compound's activity and to guide the design of more potent derivatives. unar.ac.id

In studies of related arylpiperazine compounds, molecular docking has been used to elucidate binding modes within the active site of target receptors. nih.gov For example, docking studies of an arylpiperazine derivative (compound 21) into the androgen receptor's ligand-binding pocket revealed that the compound's stability was primarily due to hydrophobic interactions. nih.gov Similarly, docking of novel benzamide (B126) derivatives containing a piperazine linker into the active site of butyrylcholinesterase helped to explain their inhibitory activity. These simulations provide valuable insights at the atomic level, showing which parts of the molecule form key interactions, such as hydrogen bonds or arene-arene interactions, with specific amino acid residues. researchgate.net

Molecular dynamics (MD) simulations can further refine the static picture provided by docking by simulating the movement of the ligand-protein complex over time, offering a more dynamic and realistic view of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov In a QSAR study, various physicochemical properties of the molecules, known as descriptors, are calculated. nih.gov These descriptors can represent steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) properties.

Using statistical methods like partial least squares (PLS) regression, a model is built that correlates these descriptors with the observed biological activity (e.g., IC50 values). nih.govnih.gov Such models have been successfully developed for series of 4-phenylpiperidines and 4-phenylpiperazines to understand how structural properties affect their in vivo response. nih.gov A validated QSAR model can be highly predictive, allowing researchers to estimate the biological activity of newly designed, yet-to-be-synthesized compounds. nih.gov This approach accelerates the drug discovery process by prioritizing the synthesis of candidates with the highest predicted potency and most favorable properties.

Techniques for Studying Binding Capabilities (e.g., SPR, DARTS, CETSA)

Beyond computational predictions, several experimental techniques are available to directly measure and characterize the binding interactions between a compound and its biological target.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time monitoring of binding events. It measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. When a compound flows over the surface and binds to the protein, the change in mass is detected, providing quantitative data on binding affinity (KD), association rates (ka), and dissociation rates (kd).

Drug Affinity Responsive Target Stability (DARTS): DARTS is a method used to identify the protein targets of a small molecule. The principle is that when a ligand binds to its target protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases. By treating cell lysates with a compound and then with a protease, and comparing the resulting protein bands on a gel to an untreated control, stabilized (and therefore potential target) proteins can be identified.

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for verifying drug-target engagement within a cellular environment. It is based on the principle that a protein's thermal stability increases upon ligand binding. In this assay, cells or cell lysates are heated to various temperatures in the presence and absence of the compound. The amount of soluble protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound confirms direct binding to the target protein in its native cellular context.

While these techniques are instrumental in modern drug discovery for validating computational models and confirming target engagement, specific studies employing SPR, DARTS, or CETSA for the direct analysis of this compound were not prominent in the surveyed literature. Their application would represent a logical next step in rigorously characterizing the molecular interactions of this compound.

Applications and Mechanistic Investigations in Materials Science and Photochemistry

Photoinitiator Chemistry and Photopolymerization Processes

4-(4-methylpiperazinomethyl)benzophenone functions primarily as a Type II photoinitiator. This classification is based on the mechanism by which it generates the free radicals necessary to initiate polymerization. Unlike Type I photoinitiators that undergo unimolecular cleavage, Type II initiators require a co-initiator or synergist to produce radicals.

Upon absorption of ultraviolet (UV) light, the benzophenone (B1666685) moiety in this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). It then rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁). This excited triplet state is the primary reactive species in the initiation process.

The key to the radical generation for this specific molecule lies in its structure. It is a tertiary amine-functionalized benzophenone, where the amine group is the N-methylpiperazine moiety. This amine acts as an intramolecular co-initiator or hydrogen donor. The mechanism proceeds as follows:

UV Absorption & Excitation: The benzophenone chromophore absorbs a photon of UV light.

BP + hν → ¹BP*

Intersystem Crossing (ISC): The excited singlet state rapidly converts to the triplet state.

¹BP* → ³BP*

Intramolecular Hydrogen Abstraction: The excited triplet benzophenone (³BP*) abstracts a hydrogen atom from the α-carbon of the tertiary amine (the N-methylpiperazine group). This is an electron transfer followed by a proton transfer.

Radical Formation: This abstraction process results in the formation of two radicals: a ketyl radical on the benzophenone part and an α-amino alkyl radical from the piperazine (B1678402) group.

The α-amino alkyl radical is the primary initiating species that attacks the double bonds of acrylate (B77674) or methacrylate (B99206) monomers, thereby starting the polymerization chain reaction. The ketyl radical is less reactive towards monomer double bonds and typically undergoes termination reactions, such as dimerization to form a pinacol. The presence of the amine synergist directly within the molecular structure makes it a highly efficient one-component system.

The efficient radical generation of this compound makes it a valuable component in UV-curable formulations. UV curing is a process where high-intensity ultraviolet light is used to instantly cure or dry inks, coatings, and adhesives.

Coatings: In the coatings industry, this photoinitiator is used in formulations for wood, plastic, and metal substrates. It provides rapid curing, leading to a hard, durable, and chemically resistant surface finish. Its efficiency allows for high-speed production lines.

Inks: It is widely employed in UV-curable printing inks, including those used for screen printing, flexography, and offset printing. The rapid curing process prevents the ink from spreading, resulting in sharper and more precise images.

Imaging: In imaging applications, such as the production of printed circuit boards (PCBs) and in 3D printing (photopolymerization vat techniques), this photoinitiator can be used to define precise patterns. The areas exposed to UV light polymerize and become insoluble, allowing the unexposed material to be washed away, leaving the desired image or structure.

The compound's high reactivity makes it particularly suitable for pigmented systems, where the pigment can absorb a significant portion of the UV light.

The kinetics of photopolymerization initiated by this compound are influenced by several factors, characteristic of Type II photoinitiation systems.

Concentration of Photoinitiator: The rate of polymerization generally increases with the concentration of the photoinitiator, as a higher concentration leads to a greater absorption of UV light and thus a higher concentration of initiating radicals. However, at very high concentrations, the rate can plateau or even decrease due to self-quenching or an increase in light absorption at the surface (the "inner filter" effect), which prevents UV light from penetrating deeper into the sample.

Light Intensity: The polymerization rate is typically proportional to the square root of the light intensity. This is because the termination of growing polymer chains often occurs through the bimolecular reaction of two radicals.

Amine Synergist: As an intramolecular synergist system, the efficiency is inherently high. In formulations, the kinetics are not dependent on the diffusion of a separate amine molecule, which can be a rate-limiting step in traditional two-component Type II systems.

Real-time Fourier Transform Infrared (FT-IR) spectroscopy is a common technique used to study these kinetics by monitoring the disappearance of the monomer's characteristic double-bond absorption peak during UV exposure.

Photophysical Properties and Energy Transfer Dynamics

The efficiency of a photoinitiator is fundamentally linked to its photophysical properties, which dictate how it absorbs light and manages the absorbed energy.

The UV-Vis absorption spectrum of this compound is dominated by the benzophenone chromophore. It exhibits two characteristic absorption bands:

A strong absorption band at shorter wavelengths (around 250-260 nm), which is attributed to a π→π* electronic transition.

A weaker, longer-wavelength absorption band (around 330-340 nm), corresponding to the n→π* transition. This transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

It is the n→π* transition that is crucial for photoinitiation, as it leads to the formation of the reactive triplet state. The position and intensity of these bands can be influenced by the solvent polarity and the substituents on the aromatic rings. The methyl and piperazinomethyl groups are electron-donating, which can cause a slight red-shift (bathochromic shift) of the absorption bands compared to unsubstituted benzophenone.

Table 1: Typical UV Absorption Data for Benzophenone Derivatives

| Compound | λ_max (n→π*) (nm) | λ_max (π→π*) (nm) |

|---|---|---|

| Benzophenone | ~335 | ~252 |

| 4-Methylbenzophenone (B132839) | ~340 | ~258 |

| This compound | ~340-345 | ~255-260 |

Note: Exact values can vary depending on the solvent.

The dynamics of the triplet state are critical to the function of benzophenone-based photoinitiators. The triplet state must have a sufficiently long lifetime to allow it to interact with the hydrogen donor.

In solution, the triplet lifetime of benzophenones can be on the order of microseconds. However, in solid states, such as in nanocrystals or polymer matrices, these dynamics can change significantly. In nanocrystalline suspensions, triplet lifetimes of substituted benzophenones have been observed to vary dramatically.

Quenching is a process that deactivates the excited triplet state, reducing the efficiency of radical formation. For this compound, the primary "quenching" mechanism is the desired intramolecular hydrogen abstraction, which is a form of reactive quenching.

Other potential quenching pathways include:

Self-quenching: At high concentrations, an excited triplet molecule can be quenched by a ground-state molecule of the same kind.

Quenching by Oxygen: Molecular oxygen is an efficient quencher of triplet states, which is why UV curing is often performed in an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition.

Energy Transfer: The triplet energy can be transferred to another molecule with a lower triplet energy state.

Studies on substituted benzophenone nanocrystals have shown that electron-donating groups can increase the rate of self-quenching. The mechanism is often a reductive quenching process, where an electron transfer occurs between neighboring molecules in the crystal lattice. While specific data on nanocrystals of this compound is not widely available, the principles derived from studies on similar electron-rich benzophenones would apply, suggesting that its solid-state photophysics could be complex and concentration-dependent.

Photoaffinity Labeling Applications in Chemical Biology

Photoaffinity labeling is a powerful technique used to identify and study interactions between small molecules and their biological targets, such as proteins. nih.gov This method typically involves a "photoaffinity probe," a molecule that includes a photoreactive group and a tag for identification. nih.gov Upon irradiation with light of a specific wavelength, the photoreactive group becomes highly reactive and forms a covalent bond with nearby molecules, thus "labeling" the target. researchgate.net

Benzophenones are frequently employed as the photoreactive moiety in these probes. nih.gov When exposed to ultraviolet (UV) light, typically around 350-365 nm, the benzophenone group is excited to a triplet diradical state. nih.gov This excited state can then abstract a hydrogen atom from a nearby amino acid residue, leading to the formation of a covalent bond between the probe and the protein. nih.gov This process allows researchers to identify the specific proteins that a small molecule interacts with within a complex biological system. nih.gov

While the principles of photoaffinity labeling using benzophenones are well-established, specific studies detailing the use of this compound as a photoaffinity probe are not readily found in the reviewed literature. Consequently, no data is available to populate a table on its specific applications in this context.

Material Development and Advanced Applications

The photoreactive nature of benzophenones also makes them valuable components in the development of advanced materials, particularly in the field of polymer science.

Integration into Polymer Matrices

Benzophenone and its derivatives can be incorporated into polymer matrices to serve as photoinitiators or as cross-linking agents. researchgate.net As photoinitiators, they absorb UV light and generate free radicals, which in turn initiate polymerization reactions to form a solid polymer network. This process is fundamental to UV-curable coatings, inks, and adhesives. guidechem.com

Benzophenones can also be used to create photoreactive polymers. rsc.org By chemically bonding the benzophenone moiety to the polymer backbone or side chains, the entire polymer becomes photoreactive. When exposed to UV light, these polymers can cross-link with each other or with other molecules, leading to changes in the material's properties, such as increased strength, solvent resistance, or the formation of a surface coating.

However, specific research detailing the synthesis of polymers incorporating this compound or the properties of such materials is not available in the public domain.

Development of Advanced Materials and Functional Coatings

The ability to modify surfaces and create functional coatings is a key application of photoreactive polymers. By coating a surface with a benzophenone-containing polymer and exposing it to UV light, the polymer can be covalently bonded to the underlying substrate. This creates a durable and stable coating with specific functionalities. For example, such coatings can be designed to be biocompatible, anti-fouling, or to have specific optical properties.

While the potential for using polymers containing this compound in such applications exists in theory, no published studies were found that demonstrate or investigate its use in the development of advanced materials or functional coatings. Therefore, no research findings can be presented in a data table format.

Advanced Spectroscopic Characterization and Computational Analysis

Spectroscopic Methods for Structural Elucidation and Molecular Assessment

Spectroscopic techniques are indispensable for confirming the identity and purity of 4-(4-methylpiperazinomethyl)benzophenone, as well as for studying its molecular behavior. By analyzing the interaction of the molecule with electromagnetic radiation, a wealth of structural information can be obtained.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of this compound and can also provide structural information through the analysis of its fragmentation patterns.

The expected exact mass of this compound (C₂₀H₂₄N₂O) is approximately 308.1889 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at this m/z value. The fragmentation pattern would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable benzophenone (B1666685) cation and a piperazinomethyl radical, or vice versa. Analysis of related compounds like 4-methylbenzophenone (B132839) shows characteristic fragments that can help in interpreting the spectrum of the title compound. nih.gov

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₂₀H₂₄N₂O |

| Exact Mass | ~308.1889 u |

| Molecular Ion Peak (M⁺) | m/z ≈ 308 |

| Major Fragment Ions | Expected fragments from cleavage of C-N and C-C bonds. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peak would be the C=O stretching vibration of the ketone group, which is typically strong and sharp, appearing around 1650-1670 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl, methylene (B1212753), and piperazine (B1678402) groups would appear just below 3000 cm⁻¹. The spectrum would also show C-N stretching vibrations and aromatic C=C bending frequencies in the fingerprint region (below 1600 cm⁻¹). Comparing the spectrum to that of benzophenone would help in assigning the peaks related to the benzophenone core. researchgate.netchemicalbook.com

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone (C=O) | Stretch | 1650 - 1670 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2800 - 3000 |

| C-N | Stretch | 1100 - 1300 |

| Aromatic C=C | Bend | 1450 - 1600 |

UV-Visible Spectroscopy for Electronic Transitions and Absorption Maxima

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the benzophenone moiety. researchgate.netresearchgate.net

Benzophenone itself typically exhibits two main absorption bands: a strong π → π* transition at a lower wavelength (around 250-260 nm) and a weaker, longer-wavelength n → π* transition (around 330-360 nm). researchgate.net The introduction of the 4-methylpiperazinomethyl substituent may cause a slight shift in the position and intensity of these bands (a bathochromic or hypsochromic shift) due to its electronic effects on the benzophenone system. The absorption maxima (λmax) are key parameters obtained from this analysis.

Interactive Data Table: Expected UV-Visible Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π → π | ~260 | Benzophenone core |

| n → π | ~340 | Carbonyl group |

Electron Spin Resonance (ESR) for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. This method is particularly useful for studying the photochemical properties of benzophenone and its derivatives. Benzophenones are known to form ketyl radical anions upon photoreduction.

While direct ESR studies on this compound are not widely reported, it is expected that this compound, like other benzophenone derivatives, can form radical intermediates under certain conditions (e.g., UV irradiation in the presence of a hydrogen donor). researchgate.net ESR spectroscopy could be employed to detect and characterize these radical species, providing insights into their electronic structure and stability. unt.edu

Circular Dichroism (CD) Spectroscopy for Chiral Analysis of Derivatives

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules.

The parent molecule, this compound, is achiral and therefore would not exhibit a CD spectrum. However, if chiral centers were introduced into the molecule, for instance, by modification of the piperazine ring or the benzophenone core, the resulting enantiomers or diastereomers could be distinguished and characterized using CD spectroscopy. This technique would be invaluable for determining the absolute configuration and conformational properties of such chiral derivatives.

X-ray Powder Diffraction (XPD) for Crystalline Structure Analysis

X-ray Powder Diffraction (XPD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. It provides information on the atomic arrangement, crystal system, lattice parameters, and phase purity of a solid sample. In a typical XPD experiment, a powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern—a plot of scattered intensity versus the scattering angle (2θ)—is recorded. The resulting pattern is a unique fingerprint of the crystalline solid's atomic structure.

For a novel compound like this compound, XPD would be instrumental in:

Identifying the crystalline phase: Determining if the synthesized material is amorphous or crystalline.

Determining lattice parameters: Calculating the dimensions of the unit cell.

Phase identification and quantification: Comparing the obtained diffraction pattern against databases to identify the substance or determine the proportions of different crystalline phases in a mixture.

Computational Chemistry for Molecular Understanding and Prediction

Computational chemistry utilizes theoretical principles to model and predict molecular properties, offering insights that can be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the distribution of electrons) of molecules. nih.govmdpi.comespublisher.com By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and reaction energies. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A DFT study on this compound would provide valuable information on:

Molecular Geometry: The optimized three-dimensional structure of the molecule.

Electronic Properties: Distribution of electron density, dipole moment, and electrostatic potential maps, which indicate regions susceptible to electrophilic or nucleophilic attack.

Reactivity Descriptors: Calculation of the HOMO-LUMO gap to predict its reactivity profile.

However, dedicated DFT studies detailing the electronic structure and reactivity of this compound have not been identified in the scientific literature. While DFT has been applied to other benzophenone derivatives to understand their properties, this specific molecule remains uncharacterized by this method. scielo.brresearchgate.net

Conformational Analysis and Solvation Effects on Molecular Structure

Computational methods can model these effects to predict:

Stable Conformers: Identifying the lowest-energy conformations of the molecule in the gas phase and in different solvents.

Rotational Barriers: Calculating the energy required to rotate around specific bonds, such as the bonds connecting the phenyl rings to the carbonyl group.

Solvation Energy: Quantifying the energetic stabilization provided by the solvent.

For this compound, which possesses several rotatable bonds, conformational analysis would be essential for understanding its three-dimensional shape and how it might interact with other molecules. A study on various substituted benzophenones highlighted the significant variability in the twist angle between the two aryl rings depending on substituents and crystal packing forces. nih.gov Nevertheless, specific studies on the conformational landscape and solvation effects for this compound are currently absent from the literature.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on DFT and its time-dependent extension (TD-DFT), are widely used to predict spectroscopic parameters. These predictions are invaluable for interpreting experimental spectra (such as Infrared, Raman, and UV-Visible) and assigning specific spectral features to molecular vibrations or electronic transitions.

Theoretical calculations for this compound could predict:

Vibrational Frequencies: To aid in the interpretation of experimental IR and Raman spectra.

Electronic Transitions: To predict the absorption wavelengths (λmax) in its UV-Visible spectrum.

NMR Chemical Shifts: To help assign peaks in experimental ¹H and ¹³C NMR spectra.

While the prediction of spectroscopic parameters is a standard computational practice, no published theoretical models or predicted spectra for this compound could be located.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, interactions with solvent molecules, and binding to other molecules.

MD simulations of this compound could reveal:

Dynamic Flexibility: How the molecule moves and changes shape in a solution.

Interaction with Environment: The nature of its interactions with water or other solvent molecules.

Binding Stability: If the molecule is studied as a ligand, MD can assess the stability of its binding to a biological target like a protein or DNA. frontiersin.orgmdpi.com

Despite the power of MD simulations to explore the dynamic nature of molecules, no such studies have been published for this compound.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Derivatives with Enhanced Specificity and Potency

The future development of 4-(4-methylpiperazinomethyl)benzophenone hinges on the rational design and synthesis of new derivatives with tailored properties. For its primary role as a photoinitiator, research will focus on structural modifications to enhance photochemical efficiency, shift absorption wavelengths, and improve migration stability.

Key strategies may include:

Introducing Electron-Donating or Withdrawing Groups: Adding substituents to the benzophenone (B1666685) rings can modulate the energy of the n-π* transition, shifting the maximum absorption wavelength (λmax) to better match modern light sources like light-emitting diodes (LEDs) operating at 405 nm. rsc.orgrsc.org

Polymerizable Derivatives: Incorporating a polymerizable group (e.g., an acrylate (B77674) or methacrylate) onto the molecule would allow it to be covalently bonded into the polymer network during curing. This would drastically reduce its mobility and potential for migration, a critical factor in applications like food packaging and biomedical devices. researchgate.net

Beyond photoinitiation, the core structure is a viable scaffold for developing therapeutic agents. Structure-activity relationship (SAR) studies will be crucial to optimize derivatives for specific biological targets. nih.govnih.gov For example, modifications to the piperazine (B1678402) ring or the benzophenone core could enhance binding affinity to enzyme active sites. nih.gov

| Derivative Type | Proposed Modification | Target Property Enhancement | Potential Application |

|---|---|---|---|